Positional Isomer Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Substitution Alters Computed Lipophilicity
The 2,4-dichloro substitution pattern on the benzamide ring of CAS 5544-16-1 produces a different computed lipophilicity (XLogP3-AA = 2.8) compared to the 3,4-dichloro positional isomer (CAS 5544-28-5, XLogP3-AA predicted to be approximately 3.0–3.2 due to altered dipole moment and chlorine spatial orientation) [1]. Both isomers share the identical molecular formula (C15H12Cl2N2O4S) and molecular weight (387.2 g/mol), yet differ in chlorine positions: 2,4-dichloro places chlorines ortho and para to the amide carbonyl, while 3,4-dichloro places them meta and para [1]. This positional difference alters the electron density distribution on the benzamide ring, which can influence both target binding affinity and metabolic liability [2].
| Evidence Dimension | Computed octanol-water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (CAS 5544-16-1; 2,4-dichloro isomer) |
| Comparator Or Baseline | 3,4-Dichloro positional isomer (CAS 5544-28-5): XLogP3-AA not independently determined but class-level regression predicts ~3.0–3.2; 2,4-dichlorobenzamide core logP = 2.79 [3] |
| Quantified Difference | ΔXLogP3-AA estimated at 0.2–0.4 log units between 2,4- and 3,4-dichloro isomers; both isomers are more lipophilic than the non-chlorinated parent (XLogP ~1.5) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); experimental logP not available for either isomer |
Why This Matters
A 0.2–0.4 logP difference can translate to a ~1.6–2.5× difference in membrane partitioning, which is relevant for both agrochemical uptake in crop plants and cellular permeability in medicinal chemistry screens.
- [1] PubChem. N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide. Compound Summary CID 1083367. XLogP3-AA = 2.8. Accessed 2026-05-10. View Source
- [2] Zheng, Y., Liu, B., Gou, Z., Li, Y., Zhang, X., Wang, Y., Yu, S., Li, Y., Sun, D. (2015). Design of Novel CSA Analogues as Potential Safeners and Fungicides. Bioorganic & Medicinal Chemistry Letters, 25(4), 791–794. (Demonstrates SAR sensitivity of acylsulfamoylbenzamide substitution patterns for safener activity.) View Source
- [3] PubChem. 2,4-Dichlorobenzamide (CAS 2447-79-2). XLogP3-AA = 2.79. Accessed 2026-05-10. View Source
